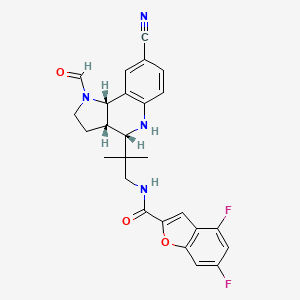

2-(2-氯-6-氟苯基)-5-((4-(吗啉-4-羰基)苯基)氨基)恶唑-4-甲酰胺

描述

SAR20347 is an inhibitor of the JAK family kinases TYK2 and JAK1-3 (IC50s = 0.6, 23, 26, and 41 nM, respectively, in cell-free assays). It inhibits IL-12-induced TYK2-dependent phosphorylation of STAT4 in NK-92 cells (IC50 = 126 nM) and IL-6-induced JAK1-dependent STAT3 signaling in TF-1 cells (IC50 = 345 nM). SAR20347 (5 μM) inhibits IL-12-induced INF-γ production and reporter gene activity in peripheral blood mononuclear cells (PBMCs). In vivo, SAR20347 (60 mg/kg) inhibits the production of serum IFN-γ in mice. SAR20347 also reduces keratinocyte activation and skin levels of IL-12, IL-23, IL-6, IL-22, and IFN-γ in a mouse model of psoriasis induced by imiquimod.

SAR-20347 is a potent dual inhibitor of JAK1 and tyrosine kinase 2 (TYK2). SAR-20347 dose dependently (1 nM-10 μM) inhibited JAK1- and/or TYK2-dependent signaling from the IL-12/IL-23, IL-22, and IFN-α receptors. In vivo, TYK2 mutant mice or treatment of wild-type mice with SAR-20347 significantly reduced IL-12-induced IFN-γ production and IL-22-dependent serum amyloid A to similar extents, indicating that, in these models.

科学研究应用

合成和结构分析

- 已经研究了涉及类似结构的化合物合成,重点介绍了缩合和胺化等方法。例如,3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉-1H-吲唑-1-甲酰胺的合成涉及缩合和胺化,晶体结构测定也是重点 (吉等人,2018).

抗肿瘤活性

- 多项研究证明了具有相似结构的化合物的抗肿瘤潜力。例如,通过类似方法合成的各种化合物对癌细胞系(如 A549 和 BGC-823)表现出明显的抑制作用 (吉等人,2018)。另一项研究重点介绍了对某些癌细胞系具有抑制作用的化合物的合成 (郝等人,2017).

晶体结构和生物活性

- 已经研究了类似化合物的合成和晶体结构,重点是它们的生物活性,特别是在抑制癌细胞系增殖方面 (卢等人,2017).

抗菌活性

- 对具有相似结构的化合物的合成研究也探讨了它们的抗菌活性。研究人员合成了化合物并测试了它们的抗菌功效,发现一些化合物与标准药物相比表现出良好的活性 (帕特尔和谢赫,2011).

属性

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDPDFHTQKEORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)